![molecular formula C48H38N12O4 B3177979 4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide CAS No. 323208-61-3](/img/structure/B3177979.png)
4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide
Overview
Description
The compound “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” is a derivative of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). Porphyrins are often used as catalysts and have significant roles in biological systems .
Molecular Structure Analysis
Porphyrins have a planar structure, with conjugated double bonds that create a system of delocalized π electrons. This gives them unique optical properties, such as strong absorption in the visible region of the electromagnetic spectrum .Chemical Reactions Analysis
Porphyrins can undergo a variety of chemical reactions, including metalation, oxidation, reduction, and substitution reactions at the periphery of the macrocycle . The specific reactivity of “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a porphyrin derivative depend on its specific structure. Porphyrins generally have strong absorption in the visible region and can fluoresce. They are often colored, with the color depending on the specific structure of the molecule .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research by Younis (2011) focused on the synthesis of heterocyclic compounds through reactions involving benzohydrazide derivatives. These processes yielded compounds with potential applications in various fields, including medicinal chemistry and material science. The study demonstrates the versatility of benzohydrazide derivatives in synthesizing complex heterocyclic structures, which could be relevant to the synthesis and applications of the compound (Younis, 2011).
Enzyme Inhibition Studies
Kausar et al. (2021) explored the potential of thiophene-2-carboxamide based benzohydrazide derivatives as cholinesterase inhibitors. The study highlights the utility of such compounds in designing inhibitors for critical enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which have implications in treating diseases such as Alzheimer's. This research indicates the potential for similar compounds to be used in enzyme inhibition studies and drug development (Kausar et al., 2021).
Mechanism of Action
Target of Action
Porphyrin-based compounds are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to intercalate into biological structures .
Mode of Action
Porphyrin compounds are known to interact with their targets through non-covalent interactions, such as π-π stacking and hydrogen bonding . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Porphyrin compounds are often involved in photodynamic therapy, where they generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells .
Pharmacokinetics
The bioavailability of porphyrin compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that facilitate their transport across biological membranes .
Result of Action
In the context of photodynamic therapy, porphyrin compounds can induce cell death through the generation of reactive oxygen species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of light is crucial for the activation of porphyrin compounds in photodynamic therapy . Additionally, the pH and temperature of the environment can affect the stability and activity of the compound .
Safety and Hazards
The safety and hazards associated with a specific porphyrin derivative would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
4-[10,15,20-tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N12O4/c49-57-45(61)29-9-1-25(2-10-29)41-33-17-19-35(53-33)42(26-3-11-30(12-4-26)46(62)58-50)37-21-23-39(55-37)44(28-7-15-32(16-8-28)48(64)60-52)40-24-22-38(56-40)43(36-20-18-34(41)54-36)27-5-13-31(14-6-27)47(63)59-51/h1-24,53,56H,49-52H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVYRNFYLZKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)NN)C8=CC=C(C=C8)C(=O)NN)C=C4)C9=CC=C(C=C9)C(=O)NN)N3)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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